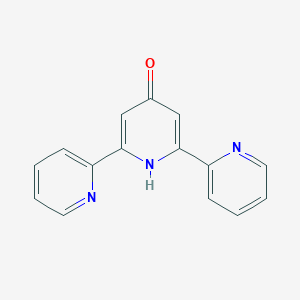

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyridin-2-yl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRORSVNZQWCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128143-88-4 | |

| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Kröhnke-Type Synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kröhnke-type synthesis of 2,6-bis(2-pyridyl)-4(1H)-pyridone, a valuable heterocyclic compound with applications in coordination chemistry and materials science. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The Kröhnke pyridine synthesis is a powerful method for the formation of substituted pyridines.[1] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[1] This methodology has been adapted for the synthesis of a wide range of pyridine derivatives, including the title compound, this compound.

The synthesis of this compound via a Kröhnke-type reaction is a two-step process. The first step involves a Claisen-type condensation of ethyl picolinate and acetone to form the intermediate 1,5-bis(2'-pyridyl)pentane-1,3,5-trione.[2] The subsequent step is a cyclization-condensation of this trione with a nitrogen source to yield the final pyridone product.[2]

Reaction Mechanism and Experimental Workflow

The overall synthesis involves two key stages: the formation of the 1,5-dicarbonyl intermediate and its subsequent cyclization to the pyridone ring.

Stage 1: Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione

This step is a base-mediated Claisen-type condensation. The base, typically sodium hydride, deprotonates the α-carbon of acetone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl picolinate. A second deprotonation and subsequent reaction with another molecule of ethyl picolinate yields the trione intermediate.

Stage 2: Synthesis of this compound

The 1,5-bis(2'-pyridyl)pentane-1,3,5-trione intermediate then undergoes a cyclization reaction with a nitrogen source, such as ammonium formate or ammonium acetate.[2] The ammonia source provides the nitrogen atom for the new pyridine ring. The reaction proceeds through the formation of a dihydropyridine intermediate, which then aromatizes to the more stable pyridone tautomer.

Reaction Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for the two-step synthesis of this compound as reported by Wang, Chen, and Li (2016).[2]

| Step | Reactants | Molar Ratio (Ethyl Picolinate:Acetone:Base/Nitrogen Source) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Trione Synthesis | Ethyl Picolinate, Acetone, Sodium Hydride | 2 : 1.1 : 3 | 10 | 8 | 73 |

| 2. Pyridone Synthesis | 1,5-bis(2'-pyridyl)pentane-1,3,5-trione, Ammonium Formate | - | Reflux | 4 | 90 |

| Overall | 66 |

Experimental Protocols

The following protocols are based on the optimized procedures described by Wang, Chen, and Li (2016).[2]

4.1. Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione

-

Materials:

-

Ethyl picolinate

-

Acetone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a three-necked flask under a nitrogen atmosphere, add sodium hydride (3 equivalents) and anhydrous THF.

-

Cool the suspension to 10°C in an ice-water bath.

-

A solution of ethyl picolinate (2 equivalents) and acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 10°C.

-

After the addition is complete, continue stirring at 10°C for 8 hours.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the mixture to approximately 7 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to afford 1,5-bis(2'-pyridyl)pentane-1,3,5-trione as a solid.

-

4.2. Synthesis of this compound

-

Materials:

-

1,5-bis(2'-pyridyl)pentane-1,3,5-trione

-

Ammonium formate

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,5-bis(2'-pyridyl)pentane-1,3,5-trione (1 equivalent) in ethanol.

-

Add ammonium formate (at least 6 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

-

Product Characterization

The final product, this compound, can be characterized by various spectroscopic methods and physical measurements.

-

Melting Point: 168-170 °C[3]

-

Molecular Formula: C₁₅H₁₁N₃O[3]

-

Molecular Weight: 249.27 g/mol [3]

-

Appearance: Off-white to pale yellow solid.

-

NMR Spectroscopy:

-

¹H NMR and ¹³C NMR should be performed to confirm the structure. The spectra are expected to be complex due to the presence of three pyridine rings.

-

-

Mass Spectrometry: To confirm the molecular weight.

This guide provides a detailed framework for the successful synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,6-Bis(2-pyridyl)-4(1H)-pyridone

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₅H₁₁N₃O.[1][2] Structurally, it consists of a central 4-pyridone ring substituted at the 2 and 6 positions with pyridyl groups. This molecule is of significant interest in medicinal chemistry and materials science, primarily serving as a versatile heterocyclic building block.[3] It is a key precursor in the synthesis of more complex molecules, such as 4′-substituted terpyridines and cyclotriphosphazene ligands.[3]

Like other 4-pyridones, this compound can exist in tautomeric forms: the keto (pyridone) form and the enol (hydroxypyridine) form. However, structural studies on the 4(1H)-pyridone framework using X-ray crystallography, IR, and NMR spectroscopy indicate that the keto-form is generally favored in both solid and liquid states.[4] Its multidentate nitrogen-rich structure also makes it an effective ligand for forming coordination compounds with various metal cations.

Physicochemical Properties

The core physicochemical properties of this compound have been compiled from various sources. The data is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-di(pyridin-2-yl)-1H-pyridin-4-one | [1] |

| CAS Number | 128143-88-4 | [1][2][5] |

| Molecular Formula | C₁₅H₁₁N₃O | [1][2] |

| Molecular Weight | 249.27 g/mol | [1][2][5] |

| Appearance | Off-white solid (typical) | [6] |

| Melting Point | 168-170 °C | [3][5] |

| Assay Purity | ≥98% | [5] |

| XLogP3 (Computed) | 1.3 | [1] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Characterization

The most common and optimized synthesis of this compound is achieved via a Kröhnke-type condensation reaction followed by a cyclization step.[7]

Experimental Protocol: Optimized Kröhnke-Type Synthesis[7]

This protocol involves a two-step process achieving a total yield of up to 66%.[7]

Step 1: Synthesis of 1,5-bis(2-pyridyl)pentane-1,3,5-trione

-

To a suspension of sodium hydride (NaH) in a suitable solvent, add ethyl picolinate at 10°C. The optimal molar ratio of ethyl picolinate to sodium hydride is 2:3.

-

Slowly add acetone to the reaction mixture. The optimal molar ratio of ethyl picolinate to acetone is 2:1.1.

-

Stir the reaction mixture at 10°C until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Quench the reaction carefully and perform an aqueous workup to isolate the intermediate product, 1,5-bis(2-pyridyl)pentane-1,3,5-trione.

Step 2: Cyclization to this compound

-

Dissolve the intermediate trione from Step 1 in a suitable solvent such as ethanol.

-

Add a nitrogen source to the solution. Ammonium formate is reported as the optimal nitrogen source for this cyclization.

-

Reflux the reaction mixture until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent to yield this compound as a solid.

Caption: Optimized two-step synthesis workflow for this compound.

General Characterization Workflow

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against starting materials and intermediates. A common mobile phase is a mixture of dichloromethane and methanol.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra will show characteristic peaks for the aromatic protons and carbons of the pyridyl and pyridone rings.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 249.27 g/mol .

-

Melting Point Analysis: The measured melting point range (168-170 °C) is a key indicator of purity.

References

- 1. This compound | C15H11N3O | CID 619353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 128143-88-4 [chemicalbook.com]

- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 98 128143-88-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. journalirjpac.com [journalirjpac.com]

An In-depth Technical Guide to 2,6-bis(2-pyridyl)-4(1H)-pyridone (CAS 128143-88-4)

Disclaimer: While extensive research has been conducted, there is a notable absence of publicly available data regarding the specific biological activity, mechanism of action, and detailed experimental protocols for 2,6-bis(2-pyridyl)-4(1H)-pyridone (CAS 128143-88-4) in the context of drug development. This guide, therefore, provides a comprehensive overview of its chemical properties and explores the well-documented biological potential of its core chemical moieties—pyridone and terpyridine—to offer a foundational understanding for researchers and drug development professionals. The experimental protocols and potential mechanisms of action described herein are based on studies of structurally related compounds and should be considered as a strategic framework for initiating research on this specific molecule.

Chemical Information and Physical Properties

This compound is a heterocyclic organic compound that possesses a pyridone core flanked by two pyridine rings. This structure imparts significant chelating properties, allowing for the formation of stable complexes with various metal ions. Consequently, its primary application to date has been as a versatile building block in supramolecular and materials chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 128143-88-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁N₃O | [1][3] |

| Molecular Weight | 249.27 g/mol | [1][3] |

| IUPAC Name | 2,6-di(pyridin-2-yl)-1H-pyridin-4(1H)-one | N/A |

| Synonyms | [2,2':6',2''-Terpyridin]-4'(1'H)-one, 2,6-Di(2-pyridyl)-4(1H)-pyridone | [1] |

| Appearance | White to yellow-brown crystalline powder or mass | [4] |

| Melting Point | 168-170 °C | [4][5] |

| Solubility | Soluble in polar organic solvents |

Potential Biological Activities Based on Core Moieties

While direct biological data for this compound is not available, the extensive research on its constituent pyridone and terpyridine scaffolds suggests a high potential for biological activity.

The Pyridone Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyridone ring is a well-established "privileged structure" in drug discovery, known to interact with a wide array of biological targets. Derivatives of pyridone have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many pyridone-containing compounds exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: The pyridone scaffold is found in numerous compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: The structural features of the pyridone ring allow it to act as a scaffold for the design of specific enzyme inhibitors.

The Terpyridine Moiety: A Powerful Chelator with Therapeutic Promise

Terpyridines are potent tridentate ligands that readily form complexes with a variety of metal ions. Both the free ligands and their metal complexes have been extensively investigated for therapeutic applications:

-

Anticancer Agents: Terpyridine complexes, particularly with metals like platinum, ruthenium, and copper, have shown significant promise as anticancer agents. Their proposed mechanisms of action often involve DNA intercalation or the generation of reactive oxygen species (ROS).

-

Antimicrobial and Antiviral Properties: The ability of terpyridines to chelate essential metal ions can disrupt microbial or viral processes, leading to inhibitory effects.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several potential mechanisms of action for this compound can be hypothesized. These hypotheses provide a starting point for experimental investigation.

Potential Anticancer Mechanisms

Should this compound exhibit anticancer properties, it could potentially act through one or more of the following pathways:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. This could involve the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Cycle Arrest: The compound could potentially arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This would likely involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

-

Inhibition of Topoisomerases: Interference with DNA replication and repair through the inhibition of topoisomerase enzymes is a common anticancer mechanism.

-

ROS Generation: As a metal-chelating agent, it could potentially participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species within cancer cells.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the potential therapeutic value of this compound, a systematic experimental workflow is proposed. This workflow is based on standard practices in drug discovery for novel chemical entities.

In Vitro Cytotoxicity Screening

-

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

-

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) would be cultured under standard conditions.

-

Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

-

Viability Assay: Cell viability would be assessed using an MTT or similar colorimetric assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) would be calculated for each cell line.

-

Mechanistic Assays

If significant cytotoxicity is observed, further assays would be conducted to determine the mechanism of action:

-

Apoptosis Assay:

-

Methodology: Treated cells would be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cell populations.

-

-

Cell Cycle Analysis:

-

Methodology: The DNA content of treated cells would be analyzed by flow cytometry after PI staining to determine the cell cycle distribution.

-

-

Western Blot Analysis:

-

Methodology: Protein expression levels of key regulators of apoptosis (e.g., caspases, Bcl-2 family proteins) and the cell cycle (e.g., cyclins, CDKs) would be analyzed by Western blotting.

-

Conclusion

This compound is a readily accessible chemical entity with a structural framework that is highly suggestive of potential biological activity. While direct experimental evidence in the public domain is currently lacking, the well-documented therapeutic potential of its pyridone and terpyridine core structures provides a strong rationale for its investigation as a novel therapeutic agent. The proposed experimental workflows offer a clear path for the systematic evaluation of its biological properties and the potential elucidation of its mechanism of action. Researchers in drug discovery are encouraged to consider this compound as a promising starting point for the development of new therapeutics.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Illuminating the druggable genome through patent bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7728143B2 - Salt and crystalline forms thereof of a drug - Google Patents [patents.google.com]

- 4. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 5. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(2-pyridyl)-4(1H)-pyridone, a heterocyclic organic compound, is a significant building block in the realms of supramolecular chemistry and drug discovery. Its structure, featuring a central pyridone ring flanked by two pyridine rings, allows it to act as a versatile tridentate ligand, readily forming stable complexes with a variety of metal ions. This property has led to extensive investigation into the applications of its metal complexes, particularly in catalysis and medicinal chemistry. The pyridone moiety itself is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides a comprehensive overview of the molecular structure, synthesis, and known characteristics of this compound, with a focus on its relevance to researchers in drug development.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule's structure is defined by a central 4-pyridone ring, with pyridine rings attached at the 2 and 6 positions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃O | --INVALID-LINK-- |

| Molecular Weight | 249.27 g/mol | --INVALID-LINK-- |

| CAS Number | 128143-88-4 | --INVALID-LINK-- |

| IUPAC Name | 2,6-di(pyridin-2-yl)pyridin-4(1H)-one | --INVALID-LINK-- |

| Melting Point | 168-170 °C | --INVALID-LINK-- |

| Appearance | White to yellow to brown solid | --INVALID-LINK-- |

Tautomerism

An important structural feature of this compound is its existence in a tautomeric equilibrium with its enol form, [2,2':6',2'']-terpyridin-4'-ol. In the solid state and in polar solvents, the pyridone (keto) form is heavily favored due to its ability to form intermolecular hydrogen bonds.[1]

Caption: Tautomeric equilibrium of this compound.

Synthesis

The primary synthetic route to this compound is a variation of the Kröhnke pyridine synthesis.[2] This method involves a two-step process starting from ethyl picolinate and acetone.[2]

Experimental Protocol: Optimized Kröhnke-type Synthesis[2]

This protocol is based on the optimized conditions reported by Wang et al. (2016).

Step 1: Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione

-

To a suspension of sodium hydride (NaH) in an appropriate solvent, a mixture of ethyl picolinate and acetone is added dropwise at a controlled temperature of 10 °C. The optimal molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.[2]

-

The reaction mixture is stirred at this temperature for a specified period to allow for the Claisen condensation to proceed, forming the intermediate triketone.

Step 2: Cyclization to 2,6-di(pyridin-2-yl)pyridin-4(1H)-one

-

The resulting 1,5-bis(2'-pyridyl)pentane-1,3,5-trione is then subjected to a cyclization reaction.

-

Ammonium formate is used as the nitrogen source for the formation of the central pyridone ring.[2]

-

The reaction is typically carried out in a suitable solvent under reflux conditions.

-

Upon completion, the product is isolated and purified, often by recrystallization, to yield 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.

Under these optimized conditions, a total yield of up to 66% has been reported.[2]

Caption: Optimized workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the three aromatic rings. The protons on the central pyridone ring will likely appear as a singlet, while the protons on the terminal pyridine rings will exhibit characteristic doublet, triplet, and doublet of doublets splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms in the molecule. The carbonyl carbon of the pyridone ring is expected to have a chemical shift in the downfield region, typically around 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (of the pyridone ring) |

| ~1650 | C=O stretching (of the pyridone ring) |

| 1600-1400 | C=C and C=N stretching (of the aromatic rings) |

| ~800-700 | C-H out-of-plane bending (of the aromatic rings) |

Mass Spectrometry

Mass spectrometry data from PubChem indicates major fragments at m/z values of 249 (molecular ion), 221, 248, and 183.

Crystallographic Data

Biological and Pharmacological Relevance

While specific biological activity studies on this compound are limited in the public domain, the broader classes of compounds to which it belongs—pyridones and terpyridines—are of significant interest in drug development.

General Biological Activities of Pyridone Derivatives

The pyridone scaffold is a well-established pharmacophore with a wide range of biological activities, including:

-

Anticancer: Many pyridone derivatives have demonstrated potent anticancer activity through various mechanisms, such as kinase inhibition.[3]

-

Antiviral: The pyridone ring is a core component of several antiviral agents.

-

Antimicrobial: Pyridone derivatives have shown efficacy against a range of bacterial and fungal pathogens.[4]

Biological Activities of Terpyridine Metal Complexes

This compound serves as a ligand for the formation of terpyridine-like metal complexes. These complexes have been the subject of extensive research for their potential therapeutic applications:

-

Anticancer Activity: Metal complexes of terpyridine derivatives are widely investigated for their anticancer properties.[5][6] Mechanisms of action often involve DNA intercalation, oxidative damage to cancer cells, and inhibition of key enzymes like topoisomerase.[6] The chelation of a metal ion can significantly enhance the cytotoxic activity of the organic ligand.

-

Antimicrobial Activity: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[7] This is attributed to factors such as increased lipophilicity, which facilitates cell penetration, and the ability of the metal ion to interfere with essential cellular processes in microorganisms.

Given these established activities for related compounds, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents.

Caption: Potential therapeutic relevance of this compound.

Conclusion

This compound is a molecule of significant interest due to its structural features that make it a valuable synthon in coordination chemistry and a promising scaffold in medicinal chemistry. While detailed experimental data on the pure compound's crystal structure and spectroscopic properties are not widely available, its synthesis is well-documented, and its potential for biological activity is strongly suggested by the extensive research on related pyridone and terpyridine compounds and their metal complexes. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key aspects of this compound and its potential for future therapeutic applications. Further research into the specific biological activities of this molecule and its derivatives is warranted.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. journalirjpac.com [journalirjpac.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Terpyridine Glycoconjugates and Their Metal Complexes: Antiproliferative Activity and Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(2-pyridyl)-4(1H)-pyridone: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(2-pyridyl)-4(1H)-pyridone, a versatile heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. This document details its chemical and physical properties, provides an optimized synthesis protocol, and explores its applications as a fundamental building block for more complex molecules, including 4'-substituted terpyridines and various metal complexes. While the broader class of pyridinones exhibits a wide range of biological activities, this guide focuses on the established and potential applications of this specific pyridone derivative, offering insights for researchers in drug discovery and materials development.

Introduction

This compound is a tridentate nitrogen-containing heterocyclic compound. Its structure, featuring a central pyridone ring flanked by two pyridine rings, makes it an excellent scaffold for the synthesis of more complex molecules. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups, along with multiple nitrogen atoms for metal coordination, underpins its utility in various chemical domains.[1][2] This guide will delve into the key aspects of this molecule, providing a technical resource for its synthesis, characterization, and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁N₃O | [3][4] |

| Molecular Weight | 249.27 g/mol | [3][4] |

| CAS Number | 128143-88-4 | [3][4] |

| Appearance | Off-white solid | [5] |

| Melting Point | 168-170 °C (lit.) | [3] |

| Assay | ≥98% | [3] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridyl and pyridone rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon and the carbons of the three heterocyclic rings.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone ring, as well as C=C and C=N stretching vibrations of the aromatic rings. The N-H stretch is typically observed in the range of 3200-3400 cm⁻¹, while the C=O stretch appears around 1640-1680 cm⁻¹.

Synthesis

The most common and optimized method for the synthesis of this compound is a modification of the Kröhnke pyridine synthesis. This two-step process involves the condensation of ethyl picolinate and acetone, followed by cyclization with a nitrogen source.

4.1. Optimized Experimental Protocol for Kröhnke-type Synthesis

This protocol is based on an optimized procedure that reports a total yield of up to 66%.

Step 1: Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione

-

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add a solution of ethyl picolinate and acetone at 10°C. The optimal molar ratio of ethyl picolinate to acetone is 2:1.1, and the ratio of ethyl picolinate to sodium hydride is 2:3.

-

Stir the reaction mixture at 10°C until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,5-bis(2'-pyridyl)pentane-1,3,5-trione.

Step 2: Cyclization to this compound

-

Dissolve the crude 1,5-bis(2'-pyridyl)pentane-1,3,5-trione in a suitable solvent such as ethanol.

-

Add ammonium formate as the nitrogen source.

-

Reflux the reaction mixture until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield this compound as an off-white solid.

Caption: Optimized two-step synthesis of this compound.

Applications

5.1. Precursor for 4'-Substituted Terpyridines

A primary application of this compound is as a versatile precursor for the synthesis of 4'-substituted-2,2':6',2''-terpyridines.[5] The hydroxyl group of the pyridone tautomer can be functionalized through various reactions, such as the Mitsunobu reaction, to introduce a wide range of substituents at the 4'-position. This allows for the fine-tuning of the electronic and steric properties of the resulting terpyridine ligands, which are widely used in coordination chemistry and materials science.

5.2. Ligand in Coordination Chemistry

The tridentate N,N,N-coordination motif of the terpyridine-like structure makes this compound and its derivatives excellent ligands for a variety of metal ions. These complexes have potential applications in catalysis, photoluminescent materials, and as supramolecular building blocks. The pyridone moiety can also participate in coordination, leading to the formation of polynuclear complexes with interesting magnetic or photophysical properties. For instance, related bis(pyrazolyl)pyridine ligands form coordination polymers with interesting spin crossover properties.[6]

5.3. Potential in Medicinal Chemistry

Pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, and their presence in several FDA-approved drugs.[7] Derivatives of pyridinone have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] While specific biological activities for this compound have not been extensively reported, its structural features suggest it as a promising starting point for the design and synthesis of novel therapeutic agents. For example, various substituted pyridines have been investigated as inhibitors of β-amyloid-42 aggregation in the context of Alzheimer's disease.[10]

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in several areas of chemical research. Its straightforward, high-yield synthesis and its utility as a precursor to functionalized terpyridines and as a ligand in coordination chemistry make it an attractive molecule for further investigation. While its own biological activity profile is not yet fully elucidated, the proven track record of the pyridinone scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. This technical guide provides a solid foundation of information for researchers looking to explore the rich chemistry and potential applications of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. This compound 98 128143-88-4 [sigmaaldrich.com]

- 4. This compound | C15H11N3O | CID 619353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 128143-88-4 [chemicalbook.com]

- 6. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Coordination Chemistry of Pyridone-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of pyridone-based ligands. It covers their synthesis, diverse coordination modes, structural and spectroscopic properties, and their burgeoning applications in catalysis and medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the design of novel metal complexes for therapeutic and catalytic applications.

Introduction to Pyridone-Based Ligands

Pyridinones are a class of six-membered heterocyclic scaffolds that have garnered significant attention in coordination chemistry.[1] They exist as two primary isomers, 2-pyridone and 4-pyridone, which are in tautomeric equilibrium with their corresponding hydroxypyridine forms.[2] This versatility, combined with multiple sites for functionalization, makes them highly adaptable ligands.[3][4] The pyridone scaffold can act as both a hydrogen bond donor and acceptor, and its derivatives are often used as bioisosteres for amides, phenyls, and other heterocycles in drug design.[2] Their ability to form stable complexes with a wide range of metal ions has led to their use in fields from catalysis to materials science and, most notably, medicinal chemistry.[5][6] Pyridone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1]

Synthesis of Pyridone Ligands and Metal Complexes

The synthesis of pyridone ligands is versatile, with two primary approaches: the cyclization of acyclic precursors and the modification of existing pyridine ring systems.[7][8] The most common method involves the condensation of various building blocks to construct the pyridone ring.[7] Metal complexes are typically synthesized by reacting the pyridone ligand with a suitable metal salt in an appropriate solvent.[9]

The general workflow for the synthesis and characterization of these complexes is outlined below.

Caption: General workflow for the synthesis and characterization of pyridone-based metal complexes.

Coordination Modes and Structural Characteristics

A remarkable feature of pyridonate ligands is their ability to adopt a wide variety of coordination modes and to interconvert between them, a property known as hemilability.[3] This flexibility allows them to coordinate with one or more metal centers in monometallic, bimetallic, and polymetallic structures.[3] The primary coordination motifs include monodentate binding through nitrogen (κ¹-N) or oxygen (κ¹-O), bidentate chelation (κ²-N,O), and various bridging modes (μ₂,μ₃-N,O).[3]

Caption: Common coordination modes of 2-pyridonate ligands with metal (M) centers.

The specific coordination mode adopted is sensitive to the local environment, including the metal ion, its coordination number, and the nature of co-ligands.[3] X-ray diffraction studies on ruthenium pyridonate complexes have provided valuable quantitative data on how bond lengths change with coordination mode.[3]

Table 1: Structural Data for Ruthenium-Pyridonate Complexes

| Coordination Mode | C-O Bond Length (Å) | C-C Bond Pattern (Å) | Reference |

|---|---|---|---|

| Free 2-Pyridone | 1.25 | - | [3] |

| Monodentate (κ¹-N) | 1.27 | Alternating (1.36-1.43) | [3] |

| Chelating (κ²-N,O) | 1.30–1.35 | Averaged (1.39-1.42) | [3] |

| Bridging (μ₂-N,O) | 1.30 | - |[3] |

Spectroscopic Properties

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of pyridonate ligands. The position of the carbonyl stretching frequency (ν(C=O)) is particularly informative.[10] Upon coordination to a Lewis acid or metal center via the carbonyl oxygen, the ν(C=O) band shifts to a lower frequency, with the magnitude of the shift being proportional to the Lewis acidity of the metal.[10] For a series of copper pyridonate complexes, distinct absorptions were observed for different binding modes.[3]

Table 2: Characteristic IR Frequencies for Copper-Pyridonate Complexes

| Coordination Mode | ν(C=O) (cm⁻¹) | Reference |

|---|---|---|

| Terminal/Bridging (κ¹-O) | 1648 | [3] |

| Bridging (μ₂-O) | 1620 |[3] |

Applications in Catalysis

The unique stereoelectronic features and hemilability of pyridonate ligands make their metal complexes highly effective catalysts for a variety of organic transformations.[3] They have been successfully applied in numerous hydrofunctionalization reactions.[3] The cooperativity between the metal center and the pyridonate ligand is often critical for achieving high catalytic performance.[3] For example, the iridium(III) complex 1 is active in the dehydrogenation of secondary alcohols, while complex 2 catalyzes the hydrogenation of CO₂ to formate.[3]

A generalized catalytic cycle for a hydrofunctionalization reaction is depicted below, highlighting the role of the hemilabile pyridonate ligand in creating a vacant coordination site for substrate activation.

Caption: A simplified catalytic cycle showing the role of pyridonate ligand hemilability.

Applications in Medicinal Chemistry and Drug Development

Pyridinone-based scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities and favorable physicochemical properties.[1][7] They are integral components of numerous FDA-approved drugs.[5] In drug design, the pyridone moiety can form crucial hydrogen bonds with biological targets and can be readily functionalized to optimize properties like solubility and metabolic stability.[2]

Many pyridone-derived metal complexes have been investigated as potential anticancer agents.[5] For instance, dinuclear ruthenium complexes with pyridinone-derived ligands have shown affinity for transferrin and DNA.[5] A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death), which often involves the activation of a cascade of enzymes called caspases.[7]

Caption: A potential signaling pathway for apoptosis induction by a pyridone-based drug.

In addition to anticancer applications, 3-hydroxy-4-pyridinones are powerful iron(III) chelators and are investigated for the treatment of iron overload diseases.[11][12] Their high affinity and selectivity for Fe³⁺ over other biologically relevant metal ions like Cu²⁺ and Zn²⁺ make them promising therapeutic agents.[12]

Table 3: Stability Constants (log β) of Fe(III) Complexes with 3-Hydroxy-4-Pyridinone Ligands

| Ligand | Species | log β at 298.15 K | Reference |

|---|---|---|---|

| H₂(L1)¹ | [Fe(HL1)]²⁺ | 13.96 | [12] |

| H₂(L1)¹ | [Fe(L1)]⁺ | 24.93 | [12] |

| H₂(L1)¹ | [Fe(L1)₂]⁻ | 45.19 | [12] |

| H₂(L1)¹ | [Fe(L1)₃]³⁻ | 58.74 | [12] |

| H₂(L2)² | [Fe(HL2)]²⁺ | 14.50 | [12] |

| H₂(L2)² | [Fe(L2)₂]⁻ | 45.96 | [12] |

¹ H₂(L1) = 4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid ² H₂(L2) = (S)-2-amino-4-((2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)ethyl)amino)-4-oxobutanoic acid

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of pyridone-based metal complexes, based on common laboratory practices reported in the literature.[9][13][14]

Protocol 1: General Synthesis of a Pyridone-Metal Complex

-

Ligand Dissolution: Dissolve the pyridone-based ligand (e.g., 2.0 mmol) in a suitable solvent (e.g., 20 mL of methanol or ethanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.[9]

-

Metal Salt Dissolution: In a separate beaker, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride; 1.0 mmol) in the same solvent (20 mL).[9]

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring using a magnetic stirrer.[9]

-

Complex Formation: A color change and/or the formation of a precipitate often indicates complex formation. Continue stirring the reaction mixture for a set period (e.g., 2-16 hours) at room temperature or under reflux to ensure the reaction goes to completion.[13][14]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and soluble impurities.[9]

-

Drying: Dry the final product in a desiccator over a drying agent (e.g., silica gel) or in a vacuum oven at an appropriate temperature.[9]

-

Yield Calculation: Weigh the dried product and calculate the percentage yield.

Protocol 2: Synthesis of a Ni(II)-Pyridine Complex (Illustrative Example)

This protocol is adapted from a general procedure for synthesizing pyridine complexes.[13]

-

Ligand Solution: Add 1.88 g (0.024 moles) of pyridine to 5 mL of warm ethanol and heat for 5 minutes.[13]

-

Metal Solution: Dissolve 0.475 g of NiCl₂·6H₂O in 20 mL of dry ethanol and add it to the warm ligand solution.[13]

-

Reflux: Reflux the resulting mixture for 2 hours with continuous stirring.[13]

-

Cooling & Crystallization: Allow the solution to cool overnight at room temperature to facilitate the formation of the complex.[13]

-

Work-up: Filter the complex, recrystallize it from ethanol, and dry it.[13]

Protocol 3: Characterization by Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried complex (approx. 1-2 mg) with anhydrous KBr (approx. 100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for complexes soluble in appropriate solvents, a solution cell can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational bands. Pay close attention to the 1700-1600 cm⁻¹ region for the C=O stretching vibration to infer the coordination mode.[3][10] Compare the spectrum of the complex to that of the free ligand to identify shifts in key bands upon coordination.

This guide provides a detailed overview of the fundamental aspects of pyridone coordination chemistry. The versatility in synthesis, coordination behavior, and functional application underscores the immense potential of these ligands in developing next-generation catalysts and therapeutic agents.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. benchchem.com [benchchem.com]

- 8. 2-Pyridone synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide on 2,6-Bis(2-pyridyl)-4(1H)-pyridone: Synthesis and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Precise quantitative solubility data for 2,6-Bis(2-pyridyl)-4(1H)-pyridone in common organic solvents is not extensively documented. However, an analysis of its synthesis and purification procedures allows for a qualitative assessment of its solubility characteristics.

Summary of Inferred Solubility:

| Solvent Classification | Solvent Examples | Inferred Solubility | Rationale from Synthesis/Purification |

| Polar Protic Solvents | Ethanol, Methanol | Moderately soluble, temperature-dependent. | Used as a reaction solvent for the final cyclization step. The product precipitates from hot ethanol upon cooling, indicating that its solubility is significantly lower at room temperature. A methanol/water mixture is used as the solvent system in HPLC analysis, suggesting some solubility.[1] |

| Polar Aprotic Solvents | Tetrahydrofuran (THF) | Likely soluble. | Dry THF is used as a solvent in the initial condensation step of the synthesis.[2] |

| Nonpolar Solvents | Diethyl Ether | Poorly soluble. | Used as a washing solvent for the final product precipitate, which effectively removes impurities without dissolving the product.[1] |

| Other Organic Solvents | Ethyl Acetate | Soluble. | Used as an extraction solvent for the intermediate product, 1,5-di(pyridin-2-yl)pentane-1,3,5-trione.[1] |

| Aqueous Solvents | Water | Likely poorly soluble. | The synthesis involves washing with water to remove inorganic salts and water-soluble impurities.[2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step Kröhnke-type reaction.[1][3] The process involves an initial condensation reaction to form a triketone intermediate, followed by a cyclization reaction to yield the final pyridone product.

Step 1: Synthesis of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione

This initial step involves the condensation of ethyl picolinate and acetone in the presence of a strong base like sodium hydride.[1]

Materials:

-

Ethyl picolinate

-

Acetone

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)[2]

-

Ethyl acetate[1]

-

Hydrochloric acid (HCl)

Procedure:

-

A suspension of sodium hydride in dry THF is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[2]

-

A mixture of ethyl picolinate and acetone is added dropwise to the sodium hydride suspension at a controlled temperature, typically around 10°C.[3]

-

The reaction mixture is stirred for several hours to allow the condensation to complete.

-

The reaction is then quenched by the addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.[1]

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1,5-di(pyridin-2-yl)pentane-1,3,5-trione as a yellow solid.[1]

Step 2: Synthesis of this compound

The intermediate triketone is then cyclized using a nitrogen source, such as ammonium formate, to form the final pyridone ring.[1]

Materials:

Procedure:

-

A solution of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione and ammonium formate in ethanol is prepared.[1]

-

The solution is heated to reflux for several hours.[1]

-

The reaction mixture is then concentrated and cooled.[1]

-

The precipitated white solid is collected by filtration.[1]

-

The collected solid is washed with diethyl ether to remove any remaining impurities.[1]

-

The final product, this compound, is dried.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process of this compound.

Caption: Kröhnke-type synthesis of this compound.

References

Theoretical Exploration of the Electronic Structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to characterizing the electronic structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). It serves as a blueprint for future research, detailing the necessary computational protocols and the expected nature of the results. The insights gained from such studies are crucial for understanding the molecule's photophysical properties and its potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to the widely studied 2,2':6',2''-terpyridine (tpy) ligand system. The presence of the pyridone ring introduces unique electronic and photophysical properties, making it a compelling target for theoretical and experimental investigation. Understanding the electronic structure, including the molecular orbital energy levels, electron density distribution, and electronic transitions, is fundamental to predicting its reactivity, ligand-binding capabilities, and potential as a photosensitizer or fluorescent probe.

Theoretical studies on analogous pyridone and bipyridyl systems have demonstrated the power of computational chemistry in elucidating their properties. For instance, theoretical methods have been employed to investigate the pyridine-pyridone tautomerism in related quinoline analogues. Furthermore, quantum-chemical studies on pyridin-4(1H)-one derivatives have utilized ab initio methods to analyze their geometric and electronic structures.[1] This guide proposes a similar in-depth computational analysis of this compound.

Proposed Theoretical Methodology

A thorough investigation of the electronic structure of this compound can be achieved through a multi-step computational approach.

Ground State Geometry Optimization

The initial step involves the optimization of the molecule's ground state geometry. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

Experimental Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional suitable for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, which is essential for accurately describing the electronic structure of systems with heteroatoms and potential for hydrogen bonding.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages can be utilized.

-

Environment: The calculations should be performed in the gas phase and in various solvents (e.g., water, ethanol) using a Polarizable Continuum Model (PCM) to account for solvent effects.

Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2]

Excited State Calculations

To understand the photophysical properties, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) calculations are necessary.

Experimental Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functional and Basis Set: The same functional (B3LYP) and basis set (6-311++G(d,p)) used for the ground state optimization should be employed for consistency.

-

Number of States: Calculation of the first 10-20 singlet excited states is typically sufficient to simulate the main features of the UV-Vis spectrum.

-

Output Analysis: The calculated excitation energies, oscillator strengths, and corresponding electronic transitions will be used to generate a theoretical absorption spectrum.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed theoretical studies. These are representative values based on similar compounds and should be confirmed by actual calculations.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| N-H | 1.01 | - | - |

| C-N (pyridone) | 1.38 | - | - |

| C-C (inter-ring) | 1.48 | - | - |

| C-N-C (pyridone) | - | 123.0 | - |

| C-C-C (inter-ring) | - | 120.5 | - |

| Pyridyl-Pyridone | - | - | 30.0 |

Table 2: Predicted Electronic Properties

| Property | Value (Gas Phase) | Value (in Water) |

| HOMO Energy (eV) | -6.2 | -6.5 |

| LUMO Energy (eV) | -1.8 | -2.0 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.5 |

| Dipole Moment (Debye) | 3.5 | 4.8 |

Table 3: Predicted Major Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 280 | 0.60 | HOMO → LUMO+1 (π → π*) |

Visualizations

The following diagrams illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular structure of this compound.

Caption: Proposed workflow for theoretical electronic structure analysis.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, it is possible to gain deep insights into the geometry, molecular orbitals, and photophysical properties of this promising molecule. The predicted data and workflows presented herein provide a solid foundation for researchers to initiate computational studies, which will undoubtedly complement and guide future experimental work in the fields of drug development and materials science. The synthesis of this compound has been reported, paving the way for experimental validation of the theoretical predictions.[3][4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Substituted Terpyridines using 2,6-Bis(2-pyridyl)-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4'-substituted-2,2':6',2''-terpyridines, versatile tridentate ligands with significant applications in coordination chemistry, materials science, and drug discovery. The protocols detailed herein utilize 2,6-bis(2-pyridyl)-4(1H)-pyridone as a key starting material, offering a reliable and adaptable route to a diverse range of functionalized terpyridines.

Introduction

4'-Substituted-2,2':6',2''-terpyridines are of particular interest due to their strong and tunable coordination to various metal ions. The substituent at the 4'-position allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them suitable for applications ranging from catalysis and light-emitting materials to anticancer agents. The fused aromatic system of terpyridines makes them excellent ligands for a variety of metals, and their complexes have been extensively studied for their biological activities.[1][2] Both the free ligands and their metal complexes exhibit promising anticancer potency.[1][2]

This document outlines the synthesis of the key precursor, this compound, its conversion to the versatile intermediate 4'-chloro-2,2':6',2''-terpyridine, and subsequent functionalization to yield a variety of 4'-substituted terpyridines.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the pyridone precursor, followed by chlorination to activate the 4'-position for nucleophilic substitution or cross-coupling reactions.

Caption: General synthetic workflow for 4'-substituted terpyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a Kröhnke-type reaction.[3]

Materials:

-

Ethyl picolinate

-

Acetone

-

Sodium hydride (NaH)

-

Ammonium formate

-

Dry Tetrahydrofuran (THF)

-

Ethanol (EtOH)

Procedure:

-

Step 1: Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione

-

To a suspension of sodium hydride in dry THF, add a solution of ethyl picolinate and acetone in dry THF dropwise at 10°C under an inert atmosphere.

-

The optimal molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.[3]

-

Stir the reaction mixture at 10°C for the specified time until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product to obtain 1,5-bis(2'-pyridyl)pentane-1,3,5-trione.

-

-

Step 2: Cyclization to this compound

-

Dissolve the 1,5-bis(2'-pyridyl)pentane-1,3,5-trione in ethanol.

-

Add ammonium formate as the nitrogen source.

-

Reflux the mixture until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water and a cold solvent (e.g., ethanol) and dry to yield this compound. A total yield of up to 66% can be achieved under optimal conditions.[3]

-

Protocol 2: Synthesis of 4'-Chloro-2,2':6',2''-terpyridine

This protocol describes the chlorination of the pyridone.[4][5]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

Procedure:

-

To a flask containing this compound, add phosphorus oxychloride and phosphorus pentachloride.

-

Reflux the mixture at approximately 106°C for 26 hours.[4][5]

-

After completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto ice.

-

Neutralize the solution with a base (e.g., NaOH or KOH) to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 4'-chloro-2,2':6',2''-terpyridine.

Protocol 3: Synthesis of 4'-Alkoxy-2,2':6',2''-terpyridines

This protocol utilizes a Williamson-type ether synthesis.[6]

Materials:

-

4'-Chloro-2,2':6',2''-terpyridine

-

Desired alcohol (R-OH)

-

Strong base (e.g., KOH, NaH)

-

Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

-

To a suspension of a strong base in an anhydrous solvent, add the desired alcohol dropwise at room temperature.

-

Stir the mixture for a short period to form the alkoxide.

-

Add a solution of 4'-chloro-2,2':6',2''-terpyridine in the same anhydrous solvent.

-

Heat the reaction mixture (e.g., to 40-70°C) and stir for several hours until the reaction is complete (monitored by TLC).[7]

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 4: Synthesis of 4'-Amino-2,2':6',2''-terpyridines

This protocol involves the nucleophilic substitution of the chloro group with an amine.

Materials:

-

4'-Chloro-2,2':6',2''-terpyridine

-

Desired primary or secondary amine (R₁R₂NH)

-

Base (e.g., KOH)

-

Anhydrous solvent (e.g., DMSO)

Procedure:

-

Dissolve 4'-chloro-2,2':6',2''-terpyridine and the desired amine in an anhydrous solvent.

-

Add a base such as KOH.

-

Heat the reaction mixture and stir for several hours until completion (monitored by TLC).

-

Cool the reaction mixture and precipitate the product by adding water.

-

Collect the product by filtration, wash with water, and purify as necessary.

Protocol 5: Synthesis of 4'-Aryl/Heteroaryl-2,2':6',2''-terpyridines via Suzuki Coupling

This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction.[8][9][10]

Materials:

-

4'-Chloro-2,2':6',2''-terpyridine

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 4'-chloro-2,2':6',2''-terpyridine, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).[8]

-

Cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative data for synthesized 4'-substituted terpyridines.

Table 1: Synthesis of 4'-Aryl-Substituted Terpyridines via Kröhnke Condensation [11]

| Substituent (Ar) | Product | Yield (%) | Melting Point (°C) |

| 4-Methylphenyl | 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine | 62 | 162-167 |

| 4-Trifluoromethylphenyl | 4'-(4-Trifluoromethylphenyl)-2,2':6',2''-terpyridine | 68 | 129-131 |

| 4-Nitrophenyl | 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | 70 | 149-151 |

Table 2: Synthesis of 4'-Alkoxy- and 4'-Amino-Substituted Terpyridines from 4'-Chloro-terpyridine [7]

| Reagent | Product | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) |

| 5-Amino-1-pentanol | 4'-(5-Aminopentoxy)-2,2':6',2''-terpyridine | 4 | 40 | 89 |

| 4-Hydroxypiperidine | 4'-(Piperidin-4-yloxy)-2,2':6',2''-terpyridine | 4 | 70 | 88 |

Applications in Drug Development: Anticancer Activity

4'-Substituted terpyridines and their metal complexes have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the induction of apoptosis in cancer cells through multiple pathways.

Anticancer Signaling Pathway

A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[12][13]

Caption: Proposed anticancer signaling pathway of 4'-substituted terpyridines.

The induction of ROS can cause DNA damage, leading to the activation of the tumor suppressor protein p53.[13] Activated p53 can upregulate p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest at the G0/G1 or G2/M phase.[13] Furthermore, p53 can trigger the intrinsic apoptotic pathway through the mitochondria, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][14] Some terpyridine complexes have been shown to induce apoptosis through the cleavage of poly-(ADP-ribose) polymerase (PARP) and the induction of active caspase-3.[14]

Conclusion

The synthetic routes starting from this compound provide a versatile and efficient platform for the synthesis of a wide array of 4'-substituted terpyridines. The ability to readily introduce diverse functional groups at the 4'-position allows for the systematic tuning of their chemical, physical, and biological properties. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development, facilitating the exploration and application of this important class of compounds.

References

- 1. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis-inducing effect of a palladium(II) saccharinate complex of terpyridine on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Hexakis(2,6-Bis(2-pyridyl)-4-pyridyloxy)cyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotriphosphazenes are versatile inorganic heterocyclic scaffolds known for their thermal stability and the ease with which their properties can be tailored through the substitution of the chlorine atoms on the phosphorus atoms of the hexachlorocyclotriphosphazene (HCCP) core. The nucleophilic substitution with a wide variety of organic moieties allows for the creation of a vast library of derivatives with applications in materials science, catalysis, and biomedicine. Pyridone structures are recognized as "privileged scaffolds" in drug discovery, appearing in numerous approved drugs and clinical candidates. Their ability to act as hydrogen bond donors and acceptors, as well as bioisosteres for other functional groups, makes them highly valuable in medicinal chemistry.[1]

This document provides a detailed protocol for the synthesis of a novel hexasubstituted cyclotriphosphazene ligand, Hexakis(2,6-Bis(2-pyridyl)-4-pyridyloxy)cyclotriphosphazene, by reacting hexachlorocyclotriphosphazene with 2,6-Bis(2-pyridyl)-4(1H)-pyridone. The resulting molecule, possessing six multidentate pyridyl-pyridone arms, is a promising candidate for the development of novel metal-based therapeutics, drug delivery systems, and catalytic agents. The multiple pyridyl nitrogen atoms and the pyridone oxygen offer numerous coordination sites for metal ions, which can be exploited for therapeutic or diagnostic purposes.[2][3][4] Furthermore, the cyclotriphosphazene core can act as a carrier for the biologically active pyridone moieties.

Experimental Protocols

This section details the proposed methodology for the synthesis, purification, and characterization of Hexakis(2,6-Bis(2-pyridyl)-4-pyridyloxy)cyclotriphosphazene. The protocol is based on established nucleophilic substitution reactions on the cyclotriphosphazene ring.[5]

1. Materials and Equipment

-

Reagents:

-

Hexachlorocyclotriphosphazene (N₃P₃Cl₆)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

n-Hexane (for washing NaH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

-

NMR spectrometer (for ¹H and ³¹P NMR)

-

FT-IR spectrometer

-

Mass spectrometer

-

2. Synthetic Procedure

The reaction involves the deprotonation of this compound by sodium hydride to form the corresponding alkoxide, which then acts as a nucleophile to displace the chloride ions on the hexachlorocyclotriphosphazene core.

-

Step 1: Preparation of the Nucleophile Solution

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a calculated amount of 60% sodium hydride (NaH) in mineral oil.

-

Wash the NaH with anhydrous n-hexane (3 times) to remove the mineral oil. Carefully decant the hexane after each wash.

-

Add anhydrous THF to the flask to create a suspension of NaH.

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Slowly add the solution of this compound to the NaH suspension at 0 °C (ice bath) using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt of the pyridone.

-

-

Step 2: Substitution Reaction

-

In another flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve hexachlorocyclotriphosphazene (N₃P₃Cl₆) in anhydrous THF.

-

Cool the N₃P₃Cl₆ solution to 0 °C.

-

Slowly add the prepared nucleophile solution from Step 1 to the N₃P₃Cl₆ solution using a dropping funnel over a period of 1-2 hours.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

-

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by the disappearance of the starting N₃P₃Cl₆ signal in the ³¹P NMR spectrum), cool the mixture to room temperature.

-

Slowly and carefully quench the excess NaH by the dropwise addition of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in dichloromethane (DCM) and wash with deionized water (3 times) to remove sodium chloride and other inorganic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent mixture (e.g., DCM/hexane).

-

3. Characterization

The structure and purity of the final product, Hexakis(2,6-Bis(2-pyridyl)-4-pyridyloxy)cyclotriphosphazene, should be confirmed by standard spectroscopic techniques.

-